5-oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide

Click Chemistry Bioconjugation Chemical Biology

5-Oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide is a synthetic pyrrolidine-3-carboxamide derivative characterized by a 5-oxo group, an N1-phenyl substitution, and a terminal alkyne (prop-2-ynyl) on the carboxamide nitrogen. Its molecular formula is C14H14N2O2 with a molecular weight of 242.27 g/mol.

Molecular Formula C14H14N2O2
Molecular Weight 242.278
CAS No. 1048888-56-7
Cat. No. B2776499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide
CAS1048888-56-7
Molecular FormulaC14H14N2O2
Molecular Weight242.278
Structural Identifiers
SMILESC#CCNC(=O)C1CC(=O)N(C1)C2=CC=CC=C2
InChIInChI=1S/C14H14N2O2/c1-2-8-15-14(18)11-9-13(17)16(10-11)12-6-4-3-5-7-12/h1,3-7,11H,8-10H2,(H,15,18)
InChIKeyWAOVVLSSHFYXKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for 5-Oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide (CAS 1048888-56-7): Core Scaffold and Physicochemical Identity


5-Oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide is a synthetic pyrrolidine-3-carboxamide derivative characterized by a 5-oxo group, an N1-phenyl substitution, and a terminal alkyne (prop-2-ynyl) on the carboxamide nitrogen. Its molecular formula is C14H14N2O2 with a molecular weight of 242.27 g/mol . The compound belongs to the 5-oxo-1-phenylpyrrolidine class, whose core scaffold has been investigated for antibacterial [1] and antimicrobial-antioxidant [2] properties. The N-propargyl motif places it within a recently explored series of N-propargylpyrrolidine-based enzyme inhibitors [3].

Why 5-Oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide Cannot Be Replaced by Generic Pyrrolidine-3-Carboxamide Analogs


Generic substitution among 5-oxo-1-phenylpyrrolidine-3-carboxamide derivatives is chemically unsound because the N-substituent dictates both pharmacological target engagement and synthetic utility. The terminal alkyne of the N-prop-2-ynyl group provides a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a functionality absent in unsubstituted or N-alkyl analogs such as the parent amide (CAS 879581-57-4) or N-tert-butyl variant . In enzyme inhibition contexts, the propargyl moiety can act as a mechanism-based warhead: Košak et al. demonstrated that N-propargylpyrrolidine carboxamides exhibit time-dependent, irreversible inhibition of monoamine oxidase (MAO), whereas saturated N-alkyl congeners lack this capability [1]. Additionally, crystallographic evidence confirms that N-propargylpyrrolidine carboxamides adopt distinct binding poses in human butyrylcholinesterase (hBChE) compared to their direct piperidine analogues, underscoring that even ring-size variations alter binding geometry [1].

Quantitative Differentiation Evidence for 5-Oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide vs. Structural Analogs


Bioorthogonal Click Chemistry Handle: Alkyne-Containing vs. Alkyne-Deficient Analogs

The N-prop-2-ynyl substituent introduces a terminal alkyne group (SMILES: C#CCNC(=O)C1CC(=O)N(C1)C2=CC=CC=C2) that is competent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This functionality is absent in the unsubstituted parent amide 5-oxo-1-phenylpyrrolidine-3-carboxamide (CAS 879581-57-4) and N-tert-butyl analog N-tert-butyl-5-oxo-1-phenylpyrrolidine-3-carboxamide. While no direct kinetic data for this specific compound is published, class-level precedent establishes that N-propargylpyrrolidine carboxamides are validated substrates for CuAAC-mediated bioconjugation . This enables applications in PROTAC linker chemistry, activity-based protein profiling, and fluorescent probe construction that alkyne-deficient analogs structurally cannot support.

Click Chemistry Bioconjugation Chemical Biology

Antibacterial Activity of the 5-Oxo-1-phenylpyrrolidine Core: Cross-Study Comparison with Related Carboxylic Acid Derivatives

The 5-oxo-1-phenylpyrrolidine core scaffold has demonstrated antibacterial activity in structurally related derivatives. Devi et al. (2019) reported that 5-oxo-1-phenyl-4-(substituted methyl)pyrrolidine-3-carboxylic acid derivatives exhibited moderate to good antibacterial activity against Gram-positive Staphylococcus aureus, Bacillus subtilis, and Gram-negative Pseudomonas aeruginosa in vitro [1]. In a parallel study, bischalcone derivatives of the same core showed significant zones of inhibition against a broader panel including Bacillus pumilus (MTCC 1607), S. aureus (MTCC 96), P. aeruginosa (MTCC 424), Salmonella typhi (MTCC 537), Klebsiella pneumoniae (MTCC 424), and Escherichia coli (MTCC 64), with activity compared to standard drugs [2]. The target compound differs from these tested analogs by bearing a propargyl carboxamide at the 3-position rather than a carboxylic acid or substituted ester. While direct antibacterial data for this exact compound is unavailable, the conserved 5-oxo-1-phenylpyrrolidine core suggests retention of baseline antibacterial potential, with the propargyl substituent offering orthogonal chemical functionality.

Antibacterial Gram-positive Gram-negative

Enzyme Inhibition: N-Propargylpyrrolidine Carboxamides vs. Piperidine Analogues in hBChE Binding

Košak et al. (2025) demonstrated that N-propargylpyrrolidine carboxamides are bona fide inhibitors of human butyrylcholinesterase (hBChE) and monoamine oxidase (MAO). Carboxamide 4 in their series achieved an IC50 of 3.89 μM against hBChE, with X-ray crystallographic confirmation of its binding pose (PDB: 9R9D) [1]. Critically, the X-ray structure of pyrrolidine carboxamide 4 revealed a distinct binding pose compared to its direct piperidine analogue (PDB code 5LKR), establishing that the pyrrolidine ring itself—not merely the propargyl group—contributes to binding geometry differentiation [1]. Secondary carboxamide 1 acted as a time-dependent, irreversible inhibitor of hMAO-A (IC50 = 6.42 μM) and hMAO-B (IC50 = 7.83 μM) [1]. While the target compound (5-oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide) was not among the ten compounds tested, it shares the N-propargylpyrrolidine carboxamide pharmacophore with compound 4, and the 5-oxo and N1-phenyl groups may confer additional target interactions or pharmacokinetic modulation.

Butyrylcholinesterase Enzyme Inhibition X-ray Crystallography

Physicochemical Differentiation: Calculated logP and Hydrogen Bonding Profile vs. N-Alkyl Congeners

The N-prop-2-ynyl substituent imparts distinct physicochemical properties compared to saturated N-alkyl congeners. The alkyne group increases polarizability and introduces a π-electron system capable of participating in CH···O hydrogen bonding interactions, as evidenced by crystallographic studies on related C14H14N2O2 compounds where acetylenic C-H donors engage in hydrogen bonds with carbonyl acceptors in the crystal lattice [1]. The unsubstituted parent amide (5-oxo-1-phenylpyrrolidine-3-carboxamide, CAS 879581-57-4) has a calculated logP of 1.29 and polar surface area (PSA) of 63.4 Ų [2]. In contrast, the N-propargyl analog is expected to have a higher logP due to the additional lipophilic alkyne moiety, potentially enhancing blood-brain barrier permeability—a property corroborated by Košak et al., who demonstrated that N-propargylpyrrolidine compounds 1 and 10 were predicted to cross the blood-brain barrier [3].

Physicochemical Properties Drug-likeness logP

Recommended Application Scenarios for 5-Oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide Based on Quantitative Evidence


Chemical Biology Probe Development via CuAAC Bioconjugation

The terminal alkyne of the N-prop-2-ynyl group makes this compound suitable as a scaffold for activity-based protein profiling (ABPP) or affinity-based probe development. Researchers can use CuAAC to conjugate the compound to azide-functionalized fluorophores, biotin tags, or solid supports for target identification pull-down experiments. This application is supported by class-level precedent for N-propargylpyrrolidine carboxamides in CuAAC reactions . The presence of the 5-oxo-1-phenylpyrrolidine core additionally allows exploration of antibacterial target engagement when combined with the click handle [1][2].

Antibacterial Screening Library Component with Orthogonal Functional Handle

The 5-oxo-1-phenylpyrrolidine core has demonstrated antibacterial activity in related carboxylic acid and bischalcone derivatives against both Gram-positive (S. aureus, B. subtilis, B. pumilus) and Gram-negative (P. aeruginosa, E. coli, K. pneumoniae, S. typhi) bacteria [1][2]. Incorporating this N-propargyl derivative into antibacterial screening libraries provides the dual advantage of testing the core scaffold's activity while retaining the alkyne handle for downstream mechanism-of-action studies via click chemistry-based target identification—a capability that alkyne-deficient analogs lack.

CNS-Targeted Enzyme Inhibitor Lead Optimization (BChE/MAO)

The N-propargylpyrrolidine carboxamide chemotype has been validated as an inhibitor of human butyrylcholinesterase (hBChE, IC50 = 3.89 μM for compound 4) and monoamine oxidase A/B (hMAO-A IC50 = 6.42 μM, hMAO-B IC50 = 7.83 μM), with demonstrated blood-brain barrier permeability prediction [3]. The target compound, with its 5-oxo and N1-phenyl modifications, may serve as a starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity across these therapeutically relevant CNS targets, particularly for Alzheimer's disease and depression indications.

Crystallographic Fragment Screening for Novel Binding Poses

Košak et al. demonstrated that N-propargylpyrrolidine carboxamides adopt binding poses in hBChE that are distinct from their piperidine analogues, as confirmed by X-ray crystallography (pyrrolidine carboxamide 4: PDB 9R9D; piperidine analogue: PDB 5LKR) [3]. The target compound's combination of the N-propargylpyrrolidine carboxamide pharmacophore with a 5-oxo-1-phenyl substitution pattern represents a three-dimensional pharmacophore that may be used in fragment-based drug discovery campaigns seeking novel binding geometries at cholinesterase active sites or other structurally characterized targets.

Quote Request

Request a Quote for 5-oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.